4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Description
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a butanoic acid group and a 2-chloro-4-nitrobenzoyl amine group
Properties
IUPAC Name |
4-[4-[(2-chloro-4-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O5/c15-12-6-10(19(23)24)3-4-11(12)14(22)17-9-7-16-18(8-9)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFKGAIQBDALIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:
Formation of 2-chloro-4-nitrobenzoyl chloride: This can be achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone.
Coupling reaction: The 2-chloro-4-nitrobenzoyl chloride is then reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the intermediate product.
Introduction of the butanoic acid group: The final step involves the reaction of the intermediate product with butanoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Reduction: 4-{4-[(2-chloro-4-aminobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(2-chloro-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
